Tert-butyl 5-(chlorosulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate
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Description
Scientific Research Applications
Synthesis and Chemical Transformations
One significant area of application is in the synthesis and chemical transformations of related compounds. For instance, Moskalenko and Boev (2014) conducted a study focusing on the reaction of tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate, which, through a series of reactions, afforded derivatives used in further chemical synthesis. This showcases the use of tert-butyl-5-(chlorosulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate in complex organic syntheses, leading to novel compounds with potential applications in various domains, including medicinal chemistry and material science Moskalenko & Boev, 2014.
Formation of 1,2-Dihydroquinoline Derivatives
Matsumoto, Mori, and Akazome (2010) explored the formation of 1,2-dihydroquinoline-3-carboxylic acid derivatives, utilizing a reaction that is efficient in an alcoholic solvent with tert-butyl alcohol being the best solvent. This study highlights the versatility and efficiency of using tert-butyl derivatives in synthesizing complex quinoline structures, which are crucial in the development of various pharmaceuticals and organic materials Matsumoto et al., 2010.
Novel Tert-butoxycarbonylation Reagent
Another significant application is the development of novel reagents for tert-butoxycarbonylation, as demonstrated by Saito, Ouchi, and Takahata (2006). They introduced 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a reagent for the tert-butoxycarbonylation of acidic proton-containing substrates. This application is pivotal in the field of synthetic organic chemistry, providing a chemoselective, high-yield, and mild condition method for protecting amino acids and other sensitive functional groups during complex synthesis processes Saito, Ouchi, & Takahata, 2006.
Properties
IUPAC Name |
tert-butyl 5-chlorosulfonyl-3,4-dihydro-2H-quinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-14(2,3)20-13(17)16-9-5-6-10-11(16)7-4-8-12(10)21(15,18)19/h4,7-8H,5-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTMZJPFQCLNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC=C2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2090008-28-7 |
Source
|
Record name | tert-butyl 5-(chlorosulfonyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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